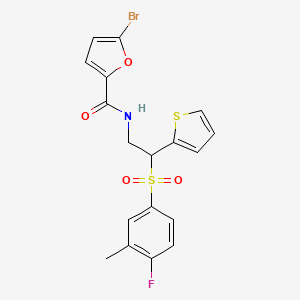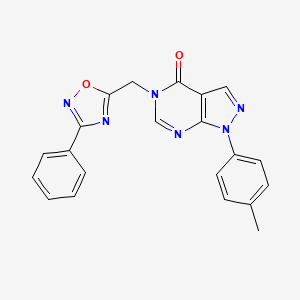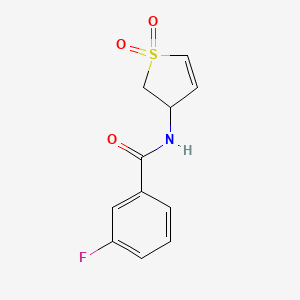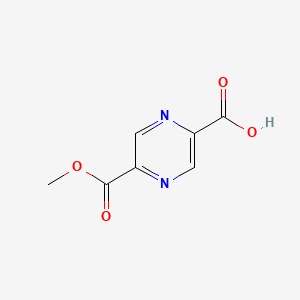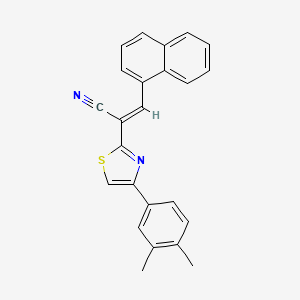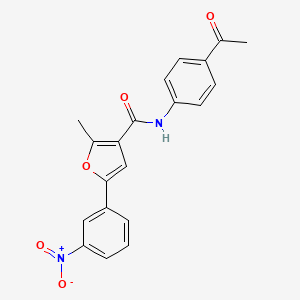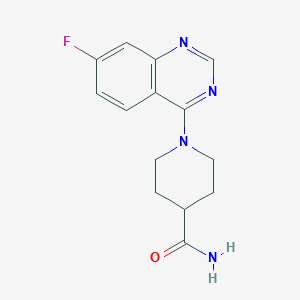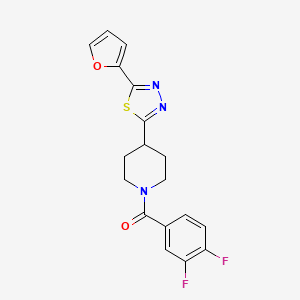
(3,4-Difluorophenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a phenyl ring, a furan ring, a thiadiazole ring, and a piperidine ring1. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Synthesis Analysis
While I couldn’t find the specific synthesis process for this compound, it’s likely that it could be synthesized through a series of reactions involving the coupling of the different rings. For instance, the Suzuki–Miyaura coupling2 is a common method used to couple phenyl rings with other organic compounds.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The difluorophenyl group, for instance, would add a degree of electron-withdrawing character to the molecule, which could influence its reactivity.Chemical Reactions Analysis
The specific chemical reactions that this compound can undergo would depend on the conditions and the reagents present. However, the presence of multiple functional groups means that it could potentially participate in a wide variety of reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the difluorophenyl group could make the compound more lipophilic, which could influence its solubility in different solvents.Applications De Recherche Scientifique
Antimicrobial Activity
- A series of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, which are closely related to the target compound, have demonstrated significant in vitro antibacterial and antifungal activities. Compounds in this series exhibited notable antimicrobial activity against various pathogenic bacterial and fungal strains (Mallesha & Mohana, 2014).
Synthesis Techniques
- The synthesis of closely related compounds, such as (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, has been achieved through methods involving amidation, Friedel-Crafts acylation, and hydration. These methods have been found to be effective, with reasonable overall yields (Zheng Rui, 2010).
Antiinflammatory and Antibacterial Agents
- Novel pyrazoline and methanone derivatives, exhibiting structural similarities to the target compound, have been synthesized and tested for their in vivo antiinflammatory and in vitro antibacterial activity. These compounds showed promising results, suggesting potential applications in antiinflammatory and antibacterial therapies (Ravula et al., 2016).
Thermal and Structural Studies
- Detailed thermal, optical, and structural studies, including X-ray diffraction and theoretical calculations, have been conducted on related compounds. These studies offer valuable insights into the stability and molecular interactions of such compounds, which are crucial for their potential applications in scientific research (Karthik et al., 2021).
Anticancer Properties
- Some derivatives, such as those containing a furan-2-yl methanone structure, have been identified as potent anticancer agents. These compounds have shown significant inhibitory effects against various cancer cell lines, suggesting a potential role in anticancer drug development (Cai Zhi-qian, 2015).
Corrosion Inhibition
- Compounds with structural similarities to the target compound have been studied for their corrosion inhibition properties on mild steel in acidic media. These studies highlight the potential application of such compounds in corrosion protection technologies (Singaravelu et al., 2022).
Safety And Hazards
The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These factors would need to be assessed through experimental studies.
Orientations Futures
The future directions for research on this compound could include studying its synthesis, reactivity, and potential applications. For instance, if this compound has interesting biological activity, it could be studied as a potential drug candidate.
Please note that this is a general analysis based on the structural components of the compound. For a more accurate and detailed analysis, experimental studies and further research would be needed.
Propriétés
IUPAC Name |
(3,4-difluorophenyl)-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3O2S/c19-13-4-3-12(10-14(13)20)18(24)23-7-5-11(6-8-23)16-21-22-17(26-16)15-2-1-9-25-15/h1-4,9-11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNONIXKQQEELG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Difluorophenyl)(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclopentyl)-2-[2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B3013761.png)
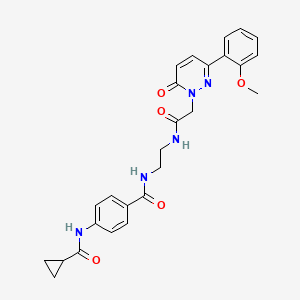
![1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbaldehyde](/img/structure/B3013765.png)
![1-[(3-Chlorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine](/img/structure/B3013766.png)
![Ethyl 4-[4-(2-hydrazino-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3013767.png)
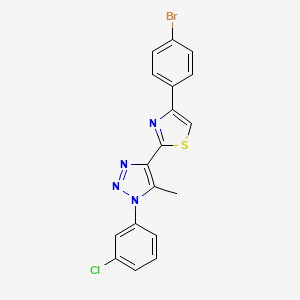
![2-chloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide](/img/structure/B3013771.png)
